![molecular formula C10H8N2O3 B11894276 2-Ethyl-6-hydroxyquinoxaline-5,8-dione](/img/structure/B11894276.png)
2-Ethyl-6-hydroxyquinoxaline-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-6-hydroxyquinoxaline-5,8-dione is a nitrogen-containing heterocyclic compound with the molecular formula C10H8N2O3 . It belongs to the quinoxaline family, which is known for its diverse pharmacological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties . This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives, including 2-Ethyl-6-hydroxyquinoxaline-5,8-dione, typically involves the condensation of 1,2-diamines with 1,2-diketones . One efficient method utilizes titanium silicate (TS-1) as a catalyst in methanol at room temperature, yielding high purity products . Other catalysts such as molecular iodine, cerium ammonium nitrate, and sulfamic acid have also been employed in various reaction conditions .
Industrial Production Methods: Industrial production of quinoxaline derivatives often focuses on green chemistry approaches to minimize environmental impact. Methods such as microwave irradiation, use of recyclable catalysts, and solvent-free reactions are preferred for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-6-hydroxyquinoxaline-5,8-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophilic substitution reactions using halogenated quinoxalines and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-6-hydroxyquinoxaline-5,8-dione has been extensively studied for its applications in various fields:
Wirkmechanismus
The mechanism of action of 2-Ethyl-6-hydroxyquinoxaline-5,8-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes in pathogens, leading to their death . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound with a similar structure but without the ethyl and hydroxy groups.
Quinazoline: Another nitrogen-containing heterocyclic compound with a different ring structure.
Cinnoline: Similar to quinoxaline but with a different arrangement of nitrogen atoms in the ring.
Uniqueness: 2-Ethyl-6-hydroxyquinoxaline-5,8-dione is unique due to its specific substitutions, which confer distinct biological activities and chemical reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C10H8N2O3 |
---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
2-ethyl-8-hydroxyquinoxaline-5,6-dione |
InChI |
InChI=1S/C10H8N2O3/c1-2-5-4-11-9-8(12-5)6(13)3-7(14)10(9)15/h3-4,13H,2H2,1H3 |
InChI-Schlüssel |
NAGSINSPHXKGBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN=C2C(=N1)C(=CC(=O)C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.